3-Methyl-1,4-heptadiene 3-Methyl-1,4-heptadiene
Brand Name: Vulcanchem
CAS No.: 1603-01-6
VCID: VC20955158
InChI: InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h5-8H,2,4H2,1,3H3/b7-6+
SMILES: CCC=CC(C)C=C
Molecular Formula: C8H14
Molecular Weight: 110.2 g/mol

3-Methyl-1,4-heptadiene

CAS No.: 1603-01-6

Cat. No.: VC20955158

Molecular Formula: C8H14

Molecular Weight: 110.2 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1,4-heptadiene - 1603-01-6

Specification

CAS No. 1603-01-6
Molecular Formula C8H14
Molecular Weight 110.2 g/mol
IUPAC Name (4E)-3-methylhepta-1,4-diene
Standard InChI InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h5-8H,2,4H2,1,3H3/b7-6+
Standard InChI Key FBJNXQPYIFUANI-VOTSOKGWSA-N
Isomeric SMILES CC/C=C/C(C)C=C
SMILES CCC=CC(C)C=C
Canonical SMILES CCC=CC(C)C=C

Introduction

Basic Properties and Identification

3-Methyl-1,4-heptadiene is an eight-carbon unsaturated hydrocarbon belonging to the diene family. It contains two double bonds at positions 1 and 4, with a methyl substituent at position 3. The compound is characterized by several important properties that define its chemical identity and behavior .

Chemical Identifiers and Nomenclature

The compound is officially registered with CAS number 1603-01-6 and is known by several names in scientific literature, with its IUPAC name providing the most precise structural description . The following table summarizes the key identifiers for this compound:

IdentifierValue
IUPAC Name(4E)-3-methylhepta-1,4-diene
Common Name3-Methyl-1,4-heptadiene
CAS Registry Number1603-01-6
Molecular FormulaC₈H₁₄
Molecular Weight110.2 g/mol
PubChem CID5367580
Standard InChIInChI=1S/C8H14/c1-4-6-7-8(3)5-2/h5-8H,2,4H2,1,3H3/b7-6+
Standard InChIKeyFBJNXQPYIFUANI-VOTSOKGWSA-N
Isomeric SMILESCC/C=C/C(C)C=C
The IUPAC name (4E)-3-methylhepta-1,4-diene provides significant structural information, with the prefix "4E" indicating that the double bond at position 4 has a trans configuration . This stereochemical feature is important for understanding the compound's three-dimensional structure and reactivity patterns.

Structural Characteristics

Molecular Structure and Configuration

3-Methyl-1,4-heptadiene contains a carbon backbone consisting of eight carbon atoms with two distinct double bonds . The first double bond is terminal (between C1 and C2), while the second is internal (between C4 and C5). The methyl branch at C3 creates a chiral center that introduces potential stereoisomerism into the molecule.
The compound's structure can be represented as:
CH₂=CH-CH(CH₃)-CH=CH-CH₂-CH₃
The internal double bond at positions 4-5 specifically adopts the E (trans) configuration as indicated by the "/b7-6+" notation in its InChI identifier . This stereochemical arrangement significantly influences the compound's physical properties and reactivity by affecting its molecular geometry and the spatial orientation of its reactive sites.

Synthesis Methods

Historical and Modern Synthesis Approaches

The synthesis of 3-methyl-1,4-heptadiene has been documented in scientific literature since at least 1967, as evidenced by publications in The Journal of Organic Chemistry . While the search results don't provide complete synthetic protocols, they reference several reaction pathways that have been employed to prepare this compound and related dienes.
One synthetic approach involves addition reactions with ethylene. According to the search results, reactions utilizing ethylene and certain precursors, catalyzed by metal complexes, can yield 3-methyl-1,4-heptadiene . These processes often involve organometallic catalysts, particularly those containing aluminum and iron, which facilitate the formation of carbon-carbon bonds in a controlled manner .

Catalytic Processes and Reaction Mechanisms

The synthesis of 3-methyl-1,4-heptadiene frequently employs catalytic systems involving aluminum compounds and transition metal catalysts. One specific example mentioned in the search results involves the use of diethylaluminium ethoxide and iron acetylacetonate to catalyze addition reactions .
The reaction mechanisms involved in these syntheses can vary depending on specific conditions but often involve:

  • Coordination of the catalyst to the starting alkene

  • Insertion of ethylene or other reactants

  • Formation of organometallic intermediates

  • Reductive elimination or other steps to release the product
    The search results mention that these mechanisms may involve "radical intermediates or concerted processes depending on reaction conditions such as temperature and catalysts used". Significantly, some of these synthetic approaches are noted to be stereoselective, preferentially yielding the E-isomer at the internal double bond .

Chemical Reactivity

Reactions of the Diene System

The most distinctive feature of 3-methyl-1,4-heptadiene from a reactivity perspective is its diene system, which provides multiple sites for chemical transformations. Unlike conjugated dienes where the double bonds interact electronically, the 1,4-arrangement in this compound generally allows each double bond to behave somewhat independently, though certain reagents may interact with both simultaneously.
The compound is described as having "utility as an intermediate in various chemical reactions due to its reactive nature stemming from the presence of two double bonds". This reactivity pattern makes it valuable in organic synthesis, particularly when selective functionalization of specific positions is desired.

Halogenation and Addition Reactions

Halogenation represents one of the characteristic reactions of 3-methyl-1,4-heptadiene. Specifically, bromination is described as proceeding "via a cyclic bromonium ion intermediate which facilitates regioselective addition across one or both double bonds". This mechanism follows typical electrophilic addition pathways observed with alkenes:

  • Initial attack of the bromine molecule on one of the double bonds

  • Formation of a cyclic bromonium ion intermediate

  • Nucleophilic opening of this intermediate by bromide ion

  • Potential for subsequent reaction at the remaining double bond
    The regioselectivity of these additions is influenced by both steric and electronic factors, with the methyl group at C3 playing a significant role in directing the approach of reagents.

Analytical Transformations

Ozonolysis serves as both a synthetic transformation and an analytical tool for 3-methyl-1,4-heptadiene . This reaction cleaves both double bonds, producing carbonyl compounds that can be characterized to confirm the structure of the original diene.
According to the search results, ozonolysis of reaction products related to 3-methyl-1,4-heptadiene yielded "2,4-dinitrophenylhydrazones of acetone and methyl propyl ketone" . These fragments provide information about the positions and substitution patterns of the double bonds in the original molecule.

Analytical Characterization

Chromatographic Analysis

Gas chromatography represents a primary method for analyzing 3-methyl-1,4-heptadiene, with retention indices documented in the NIST WebBook . The following table presents key gas chromatographic data for the compound:

Column typeActive phaseRetention Index (I)ReferenceConditions
CapillaryDB-1715Ciccioli, Cecinato, et al., 199460 m/0.32 mm/0.25 μm; Program not specified
CapillaryDB-1715Ciccioli, Brancaleoni, et al., 199360 m/0.32 mm/0.25 μm; Program: 3 min at 5°C; 5-50°C at 3°C/min; 50-220°C at 5°C/min
This chromatographic data facilitates the identification and quantification of 3-methyl-1,4-heptadiene in complex mixtures and can be valuable for purity assessment and quality control applications .

Spectroscopic Identification

Applications and Significance

Role in Organic Synthesis

3-Methyl-1,4-heptadiene primarily serves as an intermediate in organic synthesis pathways. Its value stems from the presence of two reactive double bonds that can undergo selective transformations to introduce functionality at specific positions. The stereochemically defined internal double bond also makes it useful in stereoselective synthesis applications where control over three-dimensional structure is crucial.
The compound's potential to participate in various addition reactions, cycloadditions, and oxidative transformations makes it a versatile building block for constructing more complex molecular architectures in both academic research and potentially in industrial applications.

Research and Historical Significance

The scientific interest in 3-methyl-1,4-heptadiene dates back several decades, with dedicated synthetic studies published as early as 1967 . This historical research focus suggests the compound's importance as a model system for studying fundamental aspects of diene chemistry, stereoselective reactions, and organometallic catalysis.
More recent citations of work related to this compound, including a 2019 publication on "Recent Advances in the Catalytic Linear Cross-Dimerizations" mentioned in the search results , indicate continuing research relevance in contemporary organic chemistry.

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